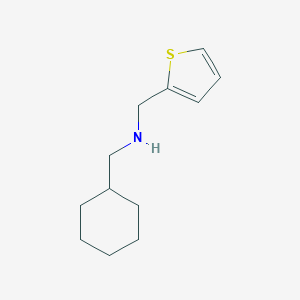
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine, also known as CTM, is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. CTM is a derivative of methamphetamine, a central nervous system stimulant that is commonly abused as a recreational drug. However, CTM is not intended for human consumption and is strictly used for research purposes.
作用機序
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine works by binding to and inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a stimulant effect. This compound also acts as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of methamphetamine. This compound increases heart rate, blood pressure, and body temperature. It also causes increased alertness, euphoria, and a sense of well-being. Prolonged use of this compound can lead to addiction, tolerance, and withdrawal symptoms.
実験室実験の利点と制限
One advantage of using 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in lab experiments is that it is a more stable and less reactive compound than methamphetamine. This makes it easier to handle and store. However, one limitation is that the effects of this compound on the brain may not be exactly the same as those of methamphetamine. Therefore, researchers must be cautious when interpreting the results of studies using this compound.
将来の方向性
There are many potential future directions for the use of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine in scientific research. One area of interest is the development of treatments for methamphetamine addiction. By studying the effects of this compound on the brain, researchers can identify potential targets for drug development. Another area of interest is the study of the long-term effects of methamphetamine on the brain. This compound can be used to model the effects of methamphetamine on the brain over a longer period of time. Additionally, this compound can be used to study the effects of methamphetamine on specific brain regions and circuits. This can help researchers develop more targeted treatments for methamphetamine addiction.
合成法
The synthesis of 1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine involves a multi-step process that requires the use of various chemicals and equipment. The first step involves the synthesis of 2-thiophenemethylamine, which is then reacted with cyclohexylcarbonyl chloride to produce 1-cyclohexyl-N-(thiophen-2-ylmethyl)amine. This compound is then reduced using sodium borohydride to produce this compound. The purity of this compound can be improved through recrystallization using a solvent such as ethanol.
科学的研究の応用
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine has been used in various scientific research studies, particularly in the field of neuroscience. One of the primary uses of this compound is to study the effects of methamphetamine on the brain. This compound is a structural analog of methamphetamine, which means that it has a similar chemical structure but with slight modifications. By studying the effects of this compound on the brain, researchers can gain a better understanding of how methamphetamine affects the brain and how to develop treatments for methamphetamine addiction.
特性
分子式 |
C12H19NS |
|---|---|
分子量 |
209.35 g/mol |
IUPAC名 |
1-cyclohexyl-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H19NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h4,7-8,11,13H,1-3,5-6,9-10H2 |
InChIキー |
NYWWRNVNRNTESF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)CNCC2=CC=CS2 |
正規SMILES |
C1CCC(CC1)CNCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dichloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B271549.png)


![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(3-methoxypropyl)amine](/img/structure/B271575.png)
![[2-(4-chlorophenyl)ethyl]{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B271577.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)

![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)